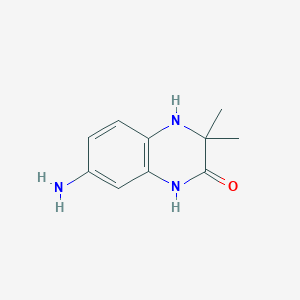

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Übersicht

Beschreibung

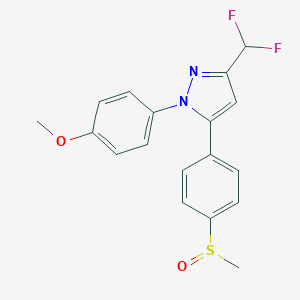

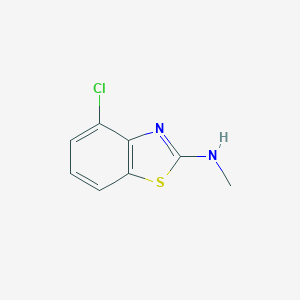

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. ADQX is a synthetic compound that belongs to the quinoxaline family of compounds. It has a molecular weight of 201.25 g/mol and a chemical formula of C10H12N2O.

Wirkmechanismus

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one works by blocking the activity of non-NMDA glutamate receptors, which are responsible for the majority of fast synaptic transmission in the brain. By blocking these receptors, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can reduce the excitotoxicity that occurs when there is excessive glutamate activity in the brain. This can help to prevent neuronal damage and cell death, which is important in the treatment of neurological disorders.

Biochemische Und Physiologische Effekte

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to prevent excitotoxicity. It has also been shown to increase the levels of GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter that helps to reduce neuronal activity in the brain. Additionally, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has a number of advantages for use in lab experiments. It is a potent non-NMDA antagonist that can be used to study the role of glutamate receptors in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain therapeutic levels. Additionally, it has been shown to have some toxic effects on certain types of cells, which may limit its use in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research on 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a neuroprotective agent in the treatment of stroke and other neurological disorders. Another area of interest is the development of more potent and selective non-NMDA antagonists that can be used to study the role of glutamate receptors in the brain. Additionally, there is ongoing research into the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. It has been shown to be a potent non-NMDA antagonist, which means that it can block the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that plays a key role in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death, which is why 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been studied as a potential neuroprotective agent.

Eigenschaften

IUPAC Name |

7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFACFCKALSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)